
2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as "Compound A" and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound also acts as an antagonist of the PPARγ receptor, which plays a crucial role in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound exhibits anti-cancer activity by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide in lab experiments is its high potency and selectivity towards its target receptors. This compound also exhibits good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to evaluate the neuroprotective effects of this compound in animal models of these diseases. Additionally, this compound has been shown to exhibit anti-cancer activity in various cancer cell lines. However, further studies are needed to evaluate the efficacy of this compound in animal models of cancer and to explore its potential use in combination with other anti-cancer drugs. Overall, the research on this compound has significant potential for the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves the reaction of 2-chlorophenol with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethylamine in the presence of acetic anhydride. This reaction results in the formation of the intermediate product, which is then treated with acetic anhydride and acetic acid to obtain the final product. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been extensively studied for its potential application in various fields such as cancer research, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-1-2-4-15(13)24-11-16(22)19-9-10-21-17(23)8-7-14(20-21)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQLKZNWANRQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
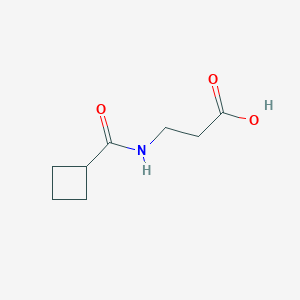
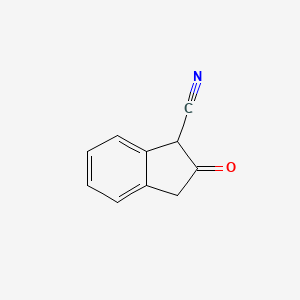
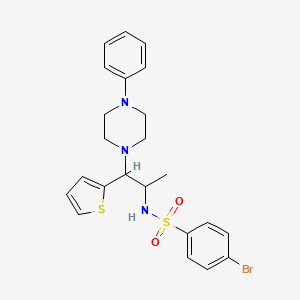
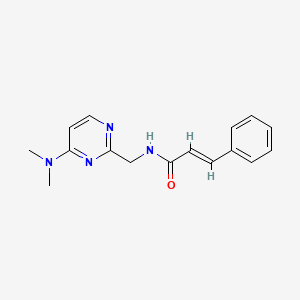
![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)
![3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride](/img/structure/B2419601.png)
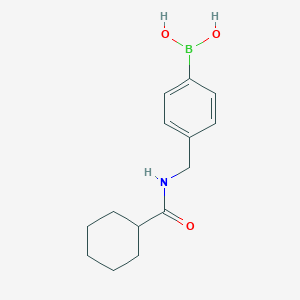
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419606.png)


![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2419610.png)
![Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2419611.png)
